

Animal Model for Studying Ceftiofur Hydrochloride Efficacy in Swine

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Compound of Interest

Compound Name: Ceftiofur Hydrochloride

Cat. No.: B1668911

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a critical therapeutic agent in swine medicine.[1][2][3] It is frequently used for the treatment of swine respiratory disease (SRD) associated with pathogens such as *Actinobacillus pleuropneumoniae*, *Pasteurella multocida*, and *Streptococcus suis*. [4] Effective evaluation of ceftiofur's efficacy relies on robust and reproducible animal models that accurately mimic the disease process in a controlled setting. These application notes provide detailed protocols for establishing experimental infection models in swine to assess the efficacy of **ceftiofur hydrochloride**. The protocols cover models for both respiratory and enteric diseases, key considerations for experimental design, and methods for evaluating therapeutic outcomes.

Data Presentation

Pharmacokinetic Parameters of Ceftiofur in Swine

The pharmacokinetic profile of ceftiofur is crucial for designing effective dosing regimens. The tables below summarize key pharmacokinetic parameters of **ceftiofur hydrochloride** in healthy and diseased swine. It is important to note that disease states, such as co-infection

with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), can significantly alter the pharmacokinetics of ceftiofur.[5][6][7][8]

Table 1: Pharmacokinetic Parameters of **Ceftiofur Hydrochloride** (Intramuscular Administration) in Healthy vs. PRRSV-Infected Pigs

Parameter	Healthy Pigs	PRRSV-Infected Pigs	Reference
Dosage	3 mg/kg BW	3 mg/kg BW	[5][6][7]
C _{max} (µg/mL)	~13.1	~6.03	[5][6][7]
AUC (h*µg/mL)	~168	~50.4	[5][6][7]
t _{1/2z} (h)	~21.0	~13.1	[5][6][7]
CL/F (L/h/kg)	Lower	234% Increase	[5][6][7]
V _z /F (L/kg)	Lower	116% Increase	[5][6][7]

C_{max}: Maximum plasma concentration; AUC: Area under the concentration-time curve; t_{1/2z}: Terminal half-life; CL/F: Clearance over bioavailability; V_z/F: Volume of distribution at the terminal phase over bioavailability.

Table 2: Recommended **Ceftiofur Hydrochloride** Dosages for Efficacy Studies in Swine

Pathogen	Disease Model	Recommended Dosage	Administration Route	Reference
Actinobacillus pleuropneumoniae	Respiratory	3.21 mg/kg BW, once daily	Intramuscular	[9]
Streptococcus suis	Systemic/Respiratory	1.94 mg/kg BW, every 72h	Intramuscular	[10][11]
Escherichia coli	Enteric (neonatal)	10 mg/kg BW, single dose	Oral or Intramuscular	[12]
Pasteurella multocida	Respiratory	0.46 mg/kg BW, once daily	Intramuscular	[13][14]

Experimental Protocols

Animal Selection and Acclimatization

- **Animal Source:** Source pigs from a reputable supplier with a known health status, free from the pathogens to be used in the challenge.
- **Age and Weight:** Use pigs of an age and weight relevant to the disease model. For respiratory models with *A. pleuropneumoniae*, 5-6 week old pigs are commonly used.[6] For neonatal colibacillosis, piglets less than 12 hours old are required.[12]
- **Acclimatization:** Allow a minimum of 7-14 days for acclimatization to the housing facilities and diet before the start of the experiment. This helps to reduce stress-related physiological changes that could impact the study results.
- **Health Monitoring:** Monitor the animals daily for any signs of illness during the acclimatization period. Only healthy animals should be included in the study.

Bacterial Culture and Inoculum Preparation

a) *Actinobacillus pleuropneumoniae* (APP)

- Strain Selection: Use a virulent, well-characterized field isolate of the desired serotype (e.g., Serotype 9).[6]
- Culture Medium: Grow the APP isolate on chocolate agar plates.
- Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 18-24 hours.
- Inoculum Preparation:
 - Harvest the bacterial colonies from the agar plates using a sterile loop.
 - Resuspend the colonies in sterile phosphate-buffered saline (PBS) or an appropriate broth medium.
 - Adjust the bacterial suspension to the desired concentration (e.g., 10⁸ CFU/mL) using spectrophotometry (OD₆₀₀) and confirm by serial dilution and plate counts.

b) Streptococcus suis

- Strain Selection: Use a virulent, encapsulated strain of S. suis (e.g., serotype 2).[15]
- Culture Medium: Grow S. suis on Todd-Hewitt agar or broth, supplemented with 5% sheep blood.[16]
- Incubation: Incubate at 37°C for 18-24 hours.
- Inoculum Preparation:
 - Harvest the bacteria from the culture.
 - Wash the bacterial cells twice with sterile PBS by centrifugation.
 - Resuspend the final pellet in sterile PBS to the target concentration (e.g., 1 x 10⁹ CFU/mL).

c) Escherichia coli (Enterotoxigenic - ETEC)

- Strain Selection: Use a virulent, well-characterized ETEC strain expressing relevant fimbriae (e.g., F4 or F18) and enterotoxins.[17][18][19]
- Culture Medium: Grow the ETEC strain in Luria-Bertani (LB) broth or on MacConkey agar.
- Incubation: Incubate at 37°C for 18-24 hours with shaking for broth cultures.
- Inoculum Preparation:
 - Harvest the bacteria by centrifugation.
 - Wash the pellet with sterile PBS.
 - Resuspend in PBS or milk replacer to the desired concentration (e.g., 1×10^{10} CFU/piglet).[13][20]

Animal Challenge Models

a) Actinobacillus pleuropneumoniae - Intranasal Challenge

- Procedure:
 - Lightly sedate the pigs if necessary.
 - Instill a total of 2-4 mL of the prepared APP inoculum into the nostrils, dividing the dose between both nostrils.[6]
 - Observe the animals for signs of respiratory distress.

b) Streptococcus suis - Intranasal or Intravenous Challenge

- Intranasal (to mimic natural infection):
 - One hour prior to challenge, administer 5 mL of 1% acetic acid intranasally to act as an irritant.[8][21]
 - Administer 2 mL of the S. suis inoculum intranasally.[8][21]
- Intravenous (for a more severe, systemic model):

- Administer 2 mL of the *S. suis* inoculum intravenously via the ear vein.[\[8\]](#)[\[21\]](#)

c) *Escherichia coli* - Oral Gavage (Neonatal Piglets)

- Procedure:
 - Administer the prepared ETEC inoculum directly into the stomach using a sterile, flexible gavage tube.[\[12\]](#)
 - Ensure the piglets have not been fed for a short period before inoculation to facilitate gastric emptying.

Ceftiofur Hydrochloride Administration

- Timing: Administer the first dose of **ceftiofur hydrochloride** at a predetermined time post-challenge, typically when clinical signs of disease are apparent (e.g., 6-12 hours).[\[6\]](#)[\[12\]](#)
- Route: Administer intramuscularly (IM) in the neck region for respiratory and systemic infections.[\[4\]](#) For neonatal enteric colibacillosis, both IM and oral routes can be evaluated.[\[12\]](#)
- Dosage: Use a clinically relevant dose based on pharmacokinetic data and previous efficacy studies (see Table 2).
- Control Groups: Include a placebo-treated control group (e.g., sterile saline) and an uninfected, untreated control group.

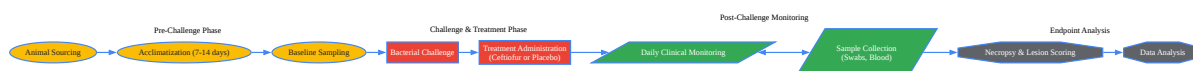
Monitoring and Efficacy Endpoints

- Clinical Observations: Record clinical scores daily, including rectal temperature, respiratory rate, demeanor, and fecal consistency.[\[6\]](#)
- Body Weight: Measure body weight at the beginning and end of the study to assess the impact on growth performance.
- Bacteriology:

- Collect relevant samples (e.g., nasal swabs, fecal swabs, blood) at various time points to quantify bacterial shedding.
- At necropsy, collect tissue samples (e.g., lung, spleen, intestine) for bacterial culture and enumeration.[6]
- Pathology:
 - Perform a thorough necropsy at the end of the study.
 - Score gross lesions (e.g., lung lesions for APP) using a standardized scoring system.[4]
 - Collect tissues for histopathological examination.
- Blood Samples: Collect blood samples to measure complete blood counts (CBC), serum chemistry, and inflammatory markers (e.g., cytokines).

Mandatory Visualizations

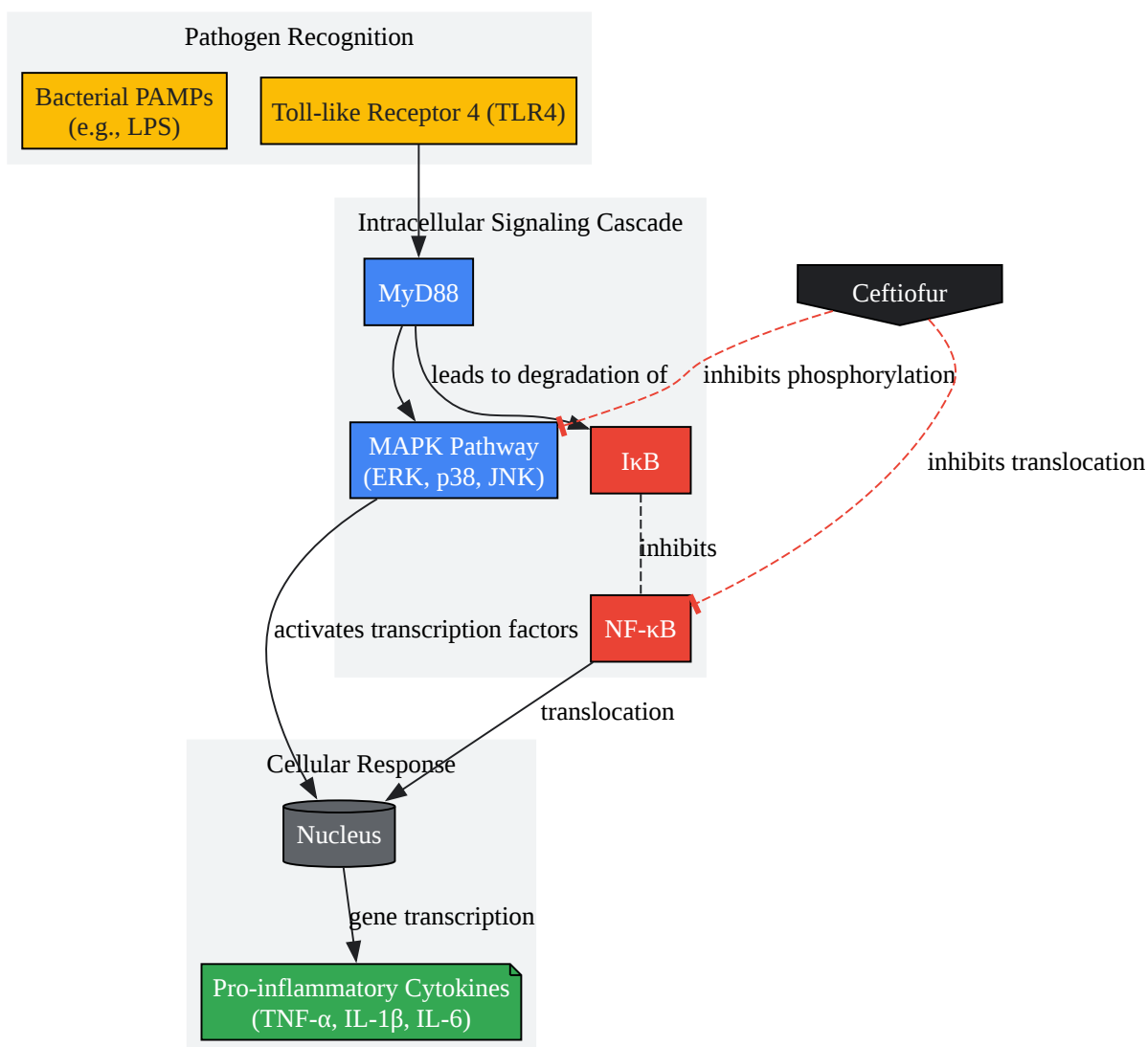
Experimental Workflow



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Caption: Experimental workflow for evaluating **Ceftiofur Hydrochloride** efficacy.

Signaling Pathway: Inflammatory Response to Bacterial Infection in Swine



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Caption: Ceftiofur's modulation of inflammatory signaling pathways.

This diagram illustrates the inflammatory cascade initiated by bacterial pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), binding to Toll-like Receptor 4 (TLR4). This triggers a signaling cascade through MyD88, leading to the activation of MAPK pathways and the transcription factor NF- κ B.[5][7][12] These events culminate in the production of pro-inflammatory cytokines. Research has shown that ceftiofur can downregulate the production of TNF- α , IL-1 β , and IL-6 by inhibiting the phosphorylation of ERK, p38, and JNK in the MAPK pathway, and by preventing the translocation of NF- κ B into the nucleus.[22] This immunomodulatory effect may contribute to its overall therapeutic efficacy beyond its direct bactericidal activity. Ceftiofur's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][2]

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